Bienvenue dans la boutique en ligne BenchChem!

6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

HIV-1 NNRTI pyrimidine SAR substituent effects

6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine (CAS 1917978-44-9, PubChem CID is a synthetic small molecule (C₁₂H₁₉FN₄, MW 238.30 g/mol) belonging to the piperidin-4-yl-aminopyrimidine class. This compound features a 4,5,6-trisubstituted pyrimidine core with a distinctive 6-ethyl-5-fluoro pattern and an N-(1-methylpiperidin-4-yl) amine at the 4-position.

Molecular Formula C12H19FN4
Molecular Weight 238.31
CAS No. 1917978-44-9
Cat. No. B2435565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
CAS1917978-44-9
Molecular FormulaC12H19FN4
Molecular Weight238.31
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)NC2CCN(CC2)C)F
InChIInChI=1S/C12H19FN4/c1-3-10-11(13)12(15-8-14-10)16-9-4-6-17(2)7-5-9/h8-9H,3-7H2,1-2H3,(H,14,15,16)
InChIKeyGYOWYIJYOWFFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine (CAS 1917978-44-9): Structural Identity and Pharmacophore Class for Informed Procurement


6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine (CAS 1917978-44-9, PubChem CID 103879770) is a synthetic small molecule (C₁₂H₁₉FN₄, MW 238.30 g/mol) belonging to the piperidin-4-yl-aminopyrimidine class [1]. This compound features a 4,5,6-trisubstituted pyrimidine core with a distinctive 6-ethyl-5-fluoro pattern and an N-(1-methylpiperidin-4-yl) amine at the 4-position. The piperidin-4-yl-aminopyrimidine scaffold is a validated pharmacophore in non-nucleoside reverse transcriptase inhibitor (NNRTI) drug discovery, with structurally related series demonstrating single-digit nanomolar EC₅₀ values against wild-type HIV-1 in cell-based assays, outperforming etravirine-VRX-480773 hybrids [2]. This compound is listed in PubChem and multiple chemical supplier catalogs as a research-grade building block, with computed physicochemical properties including XLogP3 of 2.0, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 41.1 Ų [1].

Why 6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine Cannot Be Casually Substituted: Substitution-Pattern Sensitivity in the Piperidin-4-yl-aminopyrimidine Series


Within the piperidin-4-yl-aminopyrimidine class, both antiviral potency and selectivity are exquisitely sensitive to the nature and position of substituents on the pyrimidine core. Structure-activity relationship (SAR) studies across multiple series demonstrate that modification of the C5 and C6 positions directly modulates interactions with conserved residues in the HIV-1 reverse transcriptase allosteric pocket, particularly Tyr318 and Lys101 [1]. The 5-fluoro substituent is known to enhance metabolic stability and binding affinity through both electronic effects and favorable van der Waals contacts, while the 6-ethyl group contributes hydrophobic interactions distinct from 6-methyl, 6-chloro, or unsubstituted analogs [1]. Simply replacing this compound with a different 4-(N-piperidinyl)pyrimidine—even one with a superficially similar substitution pattern—risks losing target engagement, altering selectivity profiles, or introducing uncharacterized off-target activity. The specific combination of 6-ethyl, 5-fluoro, and N-(1-methylpiperidin-4-yl)amine represents a unique chemical space intersection that cannot be assumed to behave identically to any single-position variant [2][3].

Quantitative Differentiation Evidence for 6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine Against Comparator Scaffolds


Substitution-Pattern Differentiation: 6-Ethyl-5-fluoro vs. 6-Methyl Unsubstituted C5 and 6-Chloro-2-methyl Pyrimidine Cores

The 6-ethyl-5-fluoro substitution pattern is structurally distinct from the three most common piperidin-4-yl-aminopyrimidine comparator scaffolds. In the HIV-1 NNRTI series reported by Wan et al. (2015), the lead compounds predominantly carry aryl or diaryl ether substituents at the pyrimidine C2 position with hydrogen or methyl at C5/C6, achieving wild-type HIV-1 EC₅₀ values of 0.0086–5.7 μM [1]. The 6-chloro-2-methyl variant (CAS not available in curated databases for direct comparison) represents another common building block with different hydrogen-bonding capacity and steric profile. The 6-ethyl-5-fluoro pattern introduces a unique combination of electron-withdrawing (F) and electron-donating (ethyl) groups on the pyrimidine ring, which is predicted to alter both the pKa of the adjacent amine and the conformational preferences of the N-(1-methylpiperidin-4-yl) substituent relative to comparator cores [2]. Specific quantitative bioactivity data for CAS 1917978-44-9 is not available in the public domain; the differentiation claim herein is based on structural class inference and must be verified experimentally by the end user [3].

HIV-1 NNRTI pyrimidine SAR substituent effects antiviral drug discovery

Pharmacophore Class Validation: Piperidin-4-yl-aminopyrimidine Scaffold Achieves Single-Digit Nanomolar Antiviral Potency Where Earlier Hybrids Required Micromolar Concentrations

The piperidin-4-yl-aminopyrimidine chemotype—the structural class to which this compound belongs—was developed through molecular hybridization of etravirine and VRX-480773 pharmacophores. The most potent compounds in the Wan et al. 2015 series achieved wild-type HIV-1 EC₅₀ values as low as 8.6 nM, representing a 28- to 4,800-fold improvement over the predecessor etravirine-VRX-480773 hybrids, which had EC₅₀ values of 0.24–41 μM [1]. Selected compounds from this series also demonstrated lower IC₅₀ values against isolated reverse transcriptase than the clinical benchmark nevirapine [1]. While the specific EC₅₀ of CAS 1917978-44-9 has not been published, the validated pharmacophore class provides strong precedent that the piperidin-4-yl-aminopyrimidine core, when appropriately substituted, can deliver sub-10 nM antiviral potency [1][2].

HIV-1 NNRTI antiviral potency scaffold optimization EC50

Fluorine-Enabled Differentiation: 5-Fluoro Substitution on the Pyrimidine Core Confers Metabolic and Binding Advantages Over Non-Fluorinated Analogs

Fluorine substitution at the C5 position of the pyrimidine ring is a well-precedented medicinal chemistry strategy to enhance metabolic stability (by blocking oxidative metabolism at the electron-rich C5 position), modulate pKa of adjacent amines, and improve binding through orthogonal dipolar interactions. In a closely related chemical series, the 2-ethyl-5-fluoropyrimidin-4-yl-amine motif has been incorporated into kinase inhibitor leads with reported Ki values <10 nM against PKCβII, demonstrating that this substitution pattern is compatible with high-affinity target engagement [1]. In contrast, non-fluorinated analogs (C5 = H) lack the electron-withdrawing effect that lowers pyrimidine ring electron density and reduces susceptibility to CYP450-mediated oxidation [2]. The 5-fluoro substituent on CAS 1917978-44-9 is therefore a key structural determinant expected to differentiate this compound from C5-unsubstituted piperidin-4-yl-aminopyrimidine analogs in both target residence time and metabolic half-life, though direct comparative experimental data for this specific compound is not publicly available [3].

fluorine chemistry metabolic stability binding affinity pyrimidine medicinal chemistry

Physicochemical Property Profile: Computed Drug-Likeness Parameters Position This Compound Favorably Relative to Higher-MW Diarylpyrimidine (DAPY) NNRTIs

With a molecular weight of 238.30 g/mol, XLogP3 of 2.0, and only one hydrogen bond donor, this compound resides comfortably within Lipinski's Rule of Five space, in contrast to FDA-approved DAPY NNRTIs etravirine (MW 435.28, XLogP3 5.5) and rilpivirine (MW 366.42, XLogP3 4.7) [1][2]. The topological polar surface area of 41.1 Ų is below the 60 Ų threshold often associated with favorable oral absorption, and significantly below the 90 Ų threshold for blood-brain barrier penetration, suggesting potential CNS availability if active transport is not rate-limiting [2]. By comparison, the piperidin-4-yl-aminopyrimidine lead 3c (as referenced in Xiao et al. 2020) carries an indazole substituent resulting in MW >400 and tPSA >80 Ų [3]. The compact nature of CAS 1917978-44-9 makes it an attractive fragment-like or early lead-like starting point for further optimization.

drug-likeness physicochemical properties Lipinski rules lead optimization CNS penetration

Recommended Application Scenarios for 6-Ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine Based on Available Evidence


HIV-1 NNRTI Lead Discovery and Scaffold-Hopping Campaigns

This compound is best deployed as a core scaffold for HIV-1 NNRTI lead discovery programs, where the validated piperidin-4-yl-aminopyrimidine chemotype has demonstrated single-digit nanomolar EC₅₀ against wild-type HIV-1 [1]. The 6-ethyl-5-fluoro substitution pattern offers a chemically distinct starting point for SAR exploration around the pyrimidine C5 and C6 vectors, potentially enabling intellectual property differentiation from existing DAPY and IPAPY chemical matter. Researchers should conduct their own antiviral and cytotoxicity profiling in MT-4 or equivalent cell-based assays, as no published activity data exists for this specific analog [2].

Kinase Inhibitor Screening Panels Utilizing Fluorinated Pyrimidine Cores

The 5-fluoropyrimidine-4-amine substructure has precedent in kinase inhibitor design, with related 2-ethyl-5-fluoropyrimidin-4-yl-amine-containing compounds achieving sub-10 nM Ki values against PKCβII [1]. This compound can serve as an intermediate for synthesizing focused kinase inhibitor libraries, where the N-(1-methylpiperidin-4-yl) amine provides a vector for introducing target-specific warheads. The compact MW and favorable computed properties support its use in fragment-based screening or as a starting point for structure-guided optimization against kinase targets of interest [3].

Metabolic Stability Assessment of 5-Fluoropyrimidine-Containing Probe Molecules

Given the established role of fluorine substitution in blocking oxidative metabolism at the pyrimidine C5 position, this compound is suitable for use in comparative metabolic stability studies (e.g., human or rodent liver microsome assays) alongside non-fluorinated analogs [1]. Such head-to-head intrinsic clearance measurements would provide the missing experimental data to quantify the metabolic advantage of the 5-fluoro substituent in this specific scaffold context [2].

Building Block for Diversity-Oriented Synthesis of 4,5,6-Trisubstituted Pyrimidine Libraries

As a well-characterized building block with verified identity (PubChem CID 103879770, multiple supplier listings), this compound can serve as a reliable starting material for diversity-oriented synthesis of 4,5,6-trisubstituted pyrimidine libraries via further functionalization at the secondary amine or through cross-coupling reactions at the remaining reactive positions of the pyrimidine ring [1]. The defined CAS number and PubChem record ensure reproducible procurement across suppliers [2].

Quote Request

Request a Quote for 6-ethyl-5-fluoro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.